molecular formula C8H14FNO4 B2872106 (S)-3-(Boc-amino)-2-fluoropropanoic Acid CAS No. 897384-58-6

(S)-3-(Boc-amino)-2-fluoropropanoic Acid

Cat. No.: B2872106
CAS No.: 897384-58-6
M. Wt: 207.201
InChI Key: OYUCZGVVXISNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(Boc-amino)-2-fluoropropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom on the propanoic acid backbone The Boc group is commonly used in organic synthesis to protect amines during chemical reactions, preventing unwanted side reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Boc-amino)-2-fluoropropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the fluorine atom. One common method involves the reaction of (S)-2-fluoropropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Solid acid catalysts, such as H-BEA zeolite, can be used to achieve high yields of the desired product in a continuous flow reactor . This method allows for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Boc-amino)-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include substituted propanoic acids with various functional groups.

    Deprotection Reactions: The major product is (S)-2-fluoropropanoic acid after the removal of the Boc group.

Scientific Research Applications

(S)-3-(Boc-amino)-2-fluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(Boc-amino)-2-fluoropropanoic acid involves the interaction of its functional groups with target molecules. The Boc group protects the amino group during reactions, allowing for selective modifications. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds or interacting with enzymes. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Boc-amino)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in the development of pharmaceuticals where fluorine atoms are often introduced to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCZGVVXISNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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